molecular formula C8H7ClO3 B042347 Methyl 4-chloro-3-hydroxybenzoate CAS No. 166272-81-7

Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347
CAS No.: 166272-81-7
M. Wt: 186.59 g/mol
InChI Key: JTYWGSFSTNIJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Methyl 4-chloro-3-hydroxybenzoate is a chemical compound with the molecular formula C8H7ClO3 . .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these findings.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization, which influences the site of substitution reactions .

Cellular Effects

Similar compounds have been shown to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in reactions at the benzylic position, which is resonance stabilized due to the presence of the benzene ring . This allows for reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at a temperature of 60°C for 12 hours. The reaction mixture is then cooled, and the methanol is removed under reduced pressure. The residue is partitioned between a saturated solution of sodium carbonate and ethyl acetate, dried, filtered, and concentrated to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-hydroxybenzaldehyde.

    Reduction: Formation of methyl 3-hydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-hydroxybenzoate is used in scientific research for various purposes:

Comparison with Similar Compounds

Methyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry, biological research, and industrial applications

Properties

IUPAC Name

methyl 4-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWGSFSTNIJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473735
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166272-81-7
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-hydroxybenzoate
Reactant of Route 3
Methyl 4-chloro-3-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.